

physical and chemical properties of 2,6-Difluoroterephthalonitrile

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Compound of Interest

Compound Name: 2,6-Difluoroterephthalonitrile

Cat. No.: B3142693

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An In-Depth Technical Guide to **2,6-Difluoroterephthalonitrile**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of **2,6-Difluoroterephthalonitrile** (CAS No. 510772-86-8), a specialized aromatic building block. The document details its core physicochemical properties, predicted spectroscopic characteristics, and key chemical reactivity, with a focus on its utility in advanced synthesis. A proposed, representative synthesis protocol is provided based on established methodologies for analogous compounds. Furthermore, this guide explores the potential applications for researchers in drug discovery and materials science, alongside essential safety and handling information. The content is structured to deliver expert-driven insights for scientific professionals, grounded in authoritative references.

Introduction

Fluorinated organic compounds have become indispensable in modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter electronic properties, metabolic stability, and binding affinities. **2,6-Difluoroterephthalonitrile** is an exemplar of a highly activated aromatic scaffold. Its structure, featuring two electron-withdrawing nitrile groups and two fluorine atoms on a benzene ring, creates a highly electron-deficient core. This unique electronic arrangement makes it a potent electrophile and a

valuable intermediate for the synthesis of complex, poly-substituted aromatic derivatives through reactions such as nucleophilic aromatic substitution (S_NAr). This guide serves as a detailed resource for scientists looking to leverage the unique properties of this versatile chemical building block.

Physicochemical and Spectroscopic Profile

Molecular Identifiers and Properties

2,6-Difluoroterephthalonitrile is a solid at room temperature.^[1] While its precise melting point is not widely published, the structurally related compound 2,3,5,6-Tetrafluoroterephthalonitrile has a high melting point of 197-199 °C, suggesting that **2,6-Difluoroterephthalonitrile** is also a thermally stable crystalline solid.^[2]

Diagram 1: Chemical Structure of **2,6-Difluoroterephthalonitrile**

Caption: Molecular structure of **2,6-Difluoroterephthalonitrile**.

Table 1: Core Physicochemical Data

Property	Value	Source(s)
CAS Number	510772-86-8	^[1] ^[3]
Molecular Formula	C ₈ H ₂ F ₂ N ₂	^[3]
Molecular Weight	164.11 g/mol	^[3]
IUPAC Name	2,6-difluorobenzene-1,4-dicarbonitrile	N/A
InChI Key	BSASUJKIZLQYFI-UHFFFAOYSA-N	^[1]
Physical Form	Solid	^[1]

| Storage Temp. | Room Temperature ^[1] |

Predicted Spectroscopic Profile

Experimental spectroscopic data for **2,6-Difluoroterephthalonitrile** is not readily available in public databases. However, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Feature	Rationale and Notes
^1H NMR	~7.8-8.2 ppm (s, 2H)	The two aromatic protons are chemically and magnetically equivalent, appearing as a singlet. The strong electron-withdrawing effects of the two nitrile and two fluorine groups will shift this signal significantly downfield.
^{13}C NMR	4 unique signals	Due to molecular symmetry, four signals are expected: C-CN (x2), C-F (x2), C-H (x2), and C-CN (x2). All carbon signals will exhibit coupling with fluorine (^1JCF , ^2JCF , etc.), which is a key diagnostic feature. The C-F signal will show a large one-bond coupling constant.
^{19}F NMR	1 singlet signal	The two fluorine atoms are equivalent and will appear as a single peak. The chemical shift will be in the typical range for aryl fluorides.
FT-IR (cm^{-1})	~2230-2240 (strong), ~1200-1300 (strong)	A sharp, strong absorption is expected for the $\text{C}\equiv\text{N}$ stretch. A strong absorption corresponding to the C-F bond stretch is also anticipated.

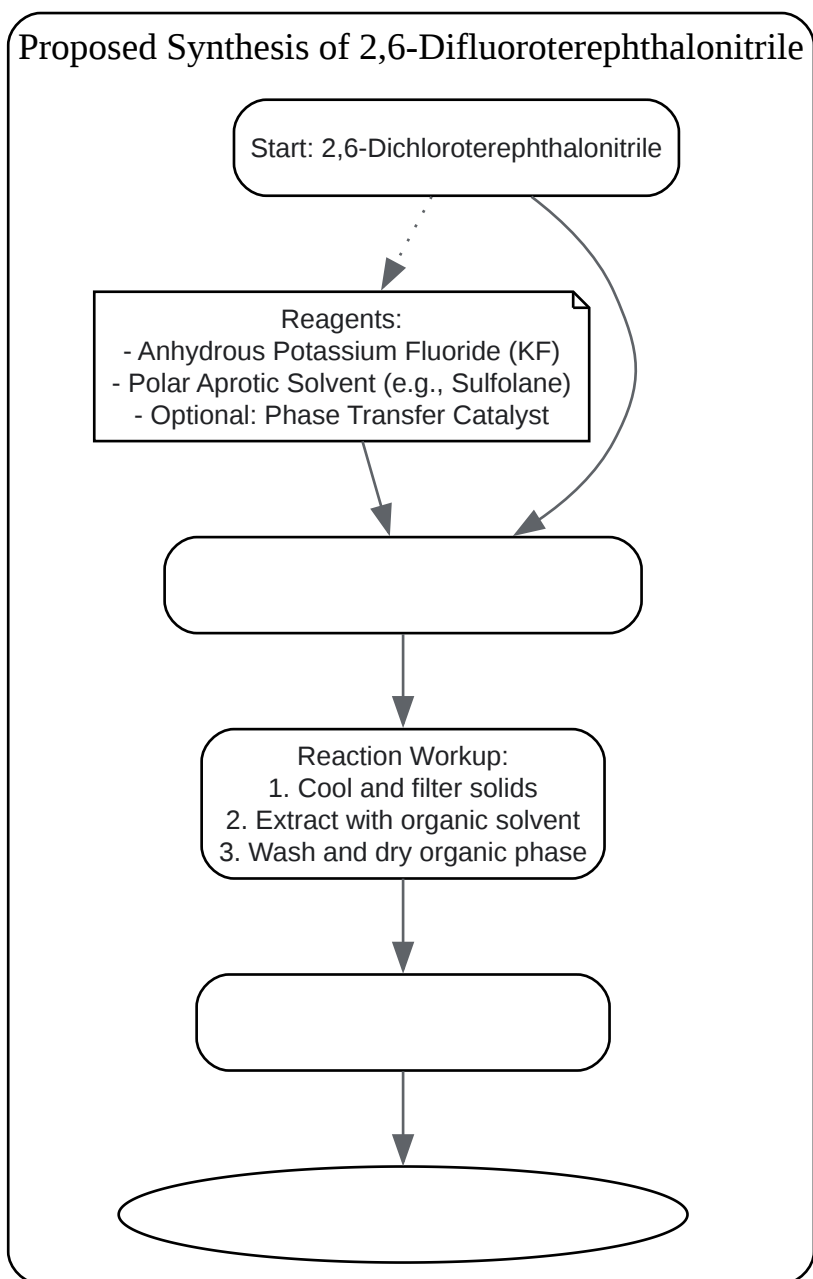
| Mass Spec. (EI) | M^+ at m/z 164.02 | The molecular ion peak is expected at m/z 164, corresponding to the molecular weight. |

Chemical Synthesis and Reactivity

Proposed Synthesis Route

A definitive, published protocol for the synthesis of **2,6-Difluoroterephthalonitrile** is not widely available. However, a robust synthetic strategy can be proposed based on well-established halogen exchange (Halex) reactions used for the preparation of analogous fluoroaromatics, such as 2,6-difluorobenzonitrile.^{[4][5]} The most plausible route involves the double fluorination of an appropriate dichlorinated precursor.

Diagram 2: Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **2,6-Difluoroterephthalonitrile**.

Representative Experimental Protocol (Proposed)

This protocol is a representative methodology based on analogous transformations and should be optimized for safety and yield.^{[2][4]}

- **Vessel Preparation:** A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
- **Charging Reagents:** The flask is charged with anhydrous sulfolane (solvent) and spray-dried potassium fluoride (KF, ~2.5 equivalents). The mixture is heated to ~150°C under a slow stream of nitrogen to ensure anhydrous conditions.
- **Substrate Addition:** 2,6-Dichloroterephthalonitrile (1.0 equivalent) is added to the hot mixture in portions or via a heated dropping funnel.
- **Reaction:** The reaction temperature is raised to 190-220°C and maintained for 3-6 hours. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) for the disappearance of the starting material.
- **Workup:** After cooling to room temperature, the reaction mixture is diluted with toluene and filtered to remove inorganic salts (KCl and excess KF). The filtrate is washed sequentially with water and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from an appropriate solvent system to yield pure **2,6-Difluoroterephthalonitrile**.

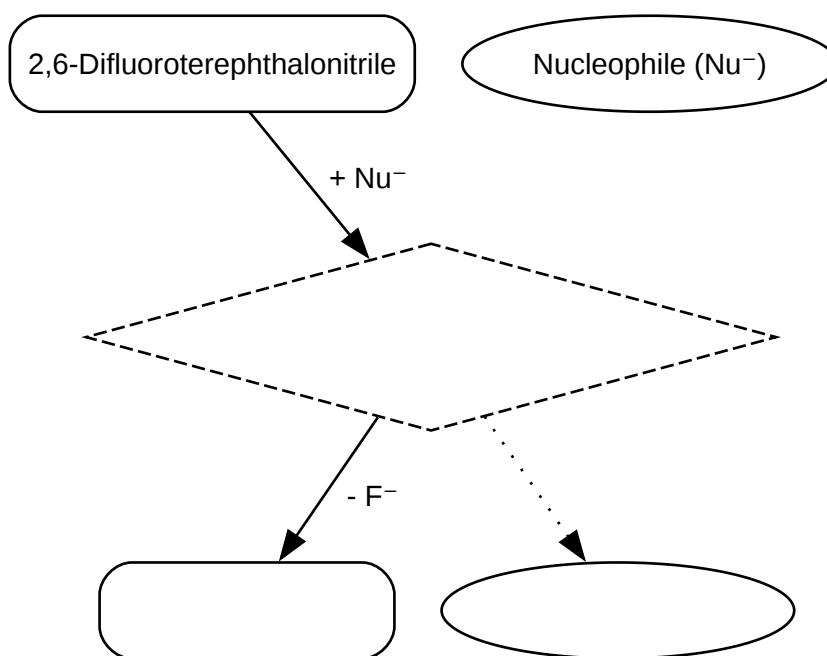
Core Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of **2,6-Difluoroterephthalonitrile** is its high reactivity towards nucleophiles. The powerful electron-withdrawing nature of the two nitrile groups and the electronegativity of the fluorine atoms create a significant partial positive charge on the aromatic ring carbons, particularly those bearing a fluorine atom. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr).^{[6][7][8]}

In a typical SNAr reaction, a nucleophile (e.g., an amine, alkoxide, or thiol) attacks a carbon atom attached to a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of a fluoride ion, an excellent leaving group, restores aromaticity and yields the substituted product. Due to the molecule's symmetry, mono-

substitution can be achieved with controlled stoichiometry, or di-substitution can be forced with an excess of the nucleophile.

Diagram 3: General S_NAr Reaction



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Caption: Pathway for Nucleophilic Aromatic Substitution (S_NAr).

Applications in Research and Development

While specific, commercialized applications of **2,6-Difluoroterephthalonitrile** are not extensively documented, its structure positions it as a highly valuable building block for two primary fields:

- **Pharmaceutical Synthesis:** The dicyanodifluorobenzene core is an attractive scaffold for medicinal chemistry. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing numerous handles for further functionalization. The fluorine atoms provide sites for S_NAr reactions to introduce complex side chains, a common strategy in drug design to modulate potency and pharmacokinetic properties.^[9] Its derivatives could be investigated as kinase inhibitors, antivirals, or central nervous system agents.

- **Materials Science:** Terephthalonitrile derivatives are precursors to high-performance polymers, such as poly(arylene ether nitrile)s. The high thermal stability, chemical resistance, and desirable dielectric properties of such polymers make them suitable for applications in aerospace, electronics, and membrane technology. The fluorine atoms can enhance solubility for processing while also improving the thermal and oxidative stability of the final polymer.

Safety and Handling

4.1. Hazard Identification

2,6-Difluoroterephthalonitrile is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling and use appropriate engineering controls and personal protective equipment.^[1]

- GHS Pictogram: GHS06 (Skull and Crossbones)
- Signal Word: Danger
- Hazard Statements:
 - H301: Toxic if swallowed.
 - H311: Toxic in contact with skin.
 - H331: Toxic if inhaled.

4.2. Precautionary Measures and Handling

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear chemical safety goggles and/or a face shield.
 - **Skin Protection:** Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

- Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
- Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
- Incompatible Materials: Avoid strong oxidizing agents and strong bases.[4]

Conclusion

2,6-Difluoroterephthalonitrile is a specialized and highly reactive chemical intermediate with significant potential for innovation in both pharmaceutical and materials science. Its electron-deficient aromatic core, activated by four electron-withdrawing groups, makes it an ideal substrate for nucleophilic aromatic substitution, allowing for the controlled and efficient synthesis of complex molecular architectures. While detailed experimental data remains sparse in public literature, its properties and reactivity can be confidently predicted from established chemical principles. This guide provides the foundational knowledge required for researchers to handle, utilize, and explore the synthetic possibilities offered by this potent building block.

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